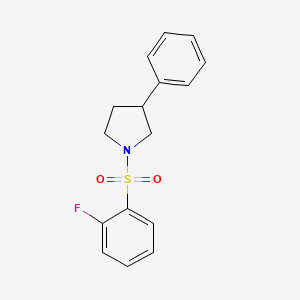

1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various organic transformations. For instance, β-ketosulfones, which are active C–H acids, have been widely used as nucleophiles in many organic transformations . They have been used for the synthesis of five- and six-membered ring systems containing one or two heteroatoms .Chemical Reactions Analysis

Sulfones, which “1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine” is related to, have been employed as versatile intermediates for the preparation of various product classes . They have been used in reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions, and are involved in other types of reaction such as Diels–Alder condensation with aldehydes and desulfonylation .Applications De Recherche Scientifique

Organic Synthesis

Sulfonyl fluorides, such as “1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine”, have found widespread applications in organic synthesis . They are used in the synthesis of diverse functionalized sulfonyl fluorides .

Chemical Biology

In the field of chemical biology, sulfonyl fluorides are used due to their unique chemical properties . They can participate in specific reactions that are useful in studying biological systems .

Drug Discovery

Sulfonyl fluorides are also used in drug discovery . They can be used to create a variety of compounds with potential therapeutic effects .

Materials Science

In materials science, sulfonyl fluorides are used in the creation of new materials . Their unique properties can contribute to the development of materials with novel characteristics .

Proton Pump Inhibition

“1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine” has been identified as a novel proton pump inhibitor (PPI) . It works by competitively inhibiting the proton pump (H+,K+–ATPase), functioning as a reversible antagonist .

Potassium Competitive Acid Blocker

This compound is also a potassium competitive acid blocker (P–CAB) . It inhibits the function of K+ in a reversible manner .

Orientations Futures

The future directions in the study of “1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. For instance, recent advances in catalytic desulfitative functionalizations have opened a new area of research with burgeoning activity . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

Propriétés

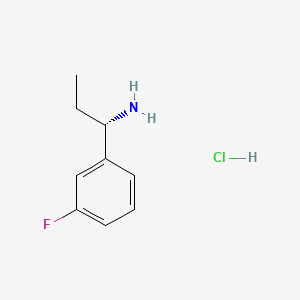

IUPAC Name |

1-(2-fluorophenyl)sulfonyl-3-phenylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2S/c17-15-8-4-5-9-16(15)21(19,20)18-11-10-14(12-18)13-6-2-1-3-7-13/h1-9,14H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEUBNKAYOXIDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid](/img/structure/B2394718.png)

![3-Cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]propanoic acid](/img/structure/B2394719.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2394721.png)

![2-[(2-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2394728.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2394733.png)

![N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)